Cas no 1261962-42-8 (3-(2-Fluoro-4-methylphenyl)picolinic acid)

3-(2-Fluoro-4-methylphenyl)picolinic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-FLUORO-4-METHYLPHENYL)PYRIDINE-2-CARBOXYLIC ACID
- 3-(2-Fluoro-4-methylphenyl)picolinic acid
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- MDL: MFCD18316976
- インチ: 1S/C13H10FNO2/c1-8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17)
- InChIKey: PUAZIWWJFDLDMA-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=CC=1C1=CC=CN=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(2-Fluoro-4-methylphenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 197246-2.500g |
3-(2-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid, 95% |
1261962-42-8 | 95% | 2.500g |
$1980.00 | 2023-09-07 |
3-(2-Fluoro-4-methylphenyl)picolinic acid 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
3-(2-Fluoro-4-methylphenyl)picolinic acidに関する追加情報
3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS No. 1261962-42-8): An Overview of Its Properties, Applications, and Recent Research
3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS No. 1261962-42-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including drug discovery and the development of novel therapeutic agents.
The chemical structure of 3-(2-Fluoro-4-methylphenyl)picolinic acid consists of a picolinic acid core substituted with a 2-fluoro-4-methylphenyl group. This combination of functional groups imparts specific physicochemical properties that make it an attractive candidate for further investigation. The presence of the fluorine atom and the methyl group on the phenyl ring can influence the compound's solubility, lipophilicity, and biological activity, which are crucial factors in drug design.
Recent studies have explored the potential of 3-(2-Fluoro-4-methylphenyl)picolinic acid as a lead compound for the development of new drugs. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 3-(2-Fluoro-4-methylphenyl)picolinic acid exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 3-(2-Fluoro-4-methylphenyl)picolinic acid has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal reported that the compound demonstrated potent antiviral activity against several strains of influenza virus. The mechanism of action was attributed to its ability to interfere with viral replication processes, suggesting its potential as a therapeutic option for viral infections.
In addition to its biological activities, the synthesis and purification methods for 3-(2-Fluoro-4-methylphenyl)picolinic acid have been optimized to improve yield and purity. A recent paper in the Tetrahedron Letters detailed an efficient synthetic route that involves several key steps, including Suzuki coupling and palladium-catalyzed cross-coupling reactions. These advancements in synthetic chemistry have facilitated the large-scale production of the compound, making it more accessible for further research and development.
The pharmacokinetic properties of 3-(2-Fluoro-4-methylphenyl)picolinic acid have also been studied to understand its behavior in biological systems. Research published in the Bioorganic & Medicinal Chemistry Letters indicated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It was found to have good oral bioavailability and a reasonable half-life, which are important considerations for drug development.
To further enhance its therapeutic potential, researchers have explored various derivatives and analogs of 3-(2-Fluoro-4-methylphenyl)picolinic acid. These modifications aim to improve specific aspects such as potency, selectivity, and safety profile. For instance, a study in the European Journal of Medicinal Chemistry reported on a series of derivatives with enhanced anti-inflammatory activity compared to the parent compound. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
In conclusion, 3-(2-Fluoro-4-methylphenyl)picolinic acid (CAS No. 1261962-42-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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